1-Ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride

Description

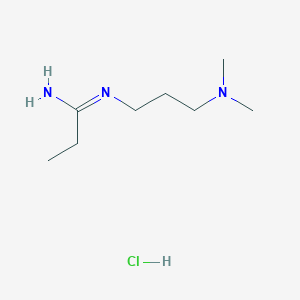

N'-(Ethylcarbonimidoyl)-N,N-dimethyl-1,3-propanediamine hydrochloride (CAS: 25952-53-8), commonly known as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), is a carbodiimide derivative widely used in bioconjugation and crosslinking reactions. Its molecular formula is C₈H₁₇N₃·HCl (MW: 191.70 g/mol), featuring an ethylcarbodiimide group linked to the N,N-dimethyl-1,3-propanediamine backbone .

Properties

InChI |

InChI=1S/C8H17N3.ClH/c1-4-9-8-10-6-5-7-11(2)3;/h4-7H2,1-3H3;1H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQQSJJWHUJYPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C=NCCCN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880076 | |

| Record name | 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Aldrich MSDS] | |

| Record name | 1,3-Propanediamine, N'-(ethylcarbonimidoyl)-N,N-dimethyl-, monohydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10162 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7084-11-9, 25952-53-8 | |

| Record name | 1,3-Propanediamine, N3-(ethylcarbonimidoyl)-N1,N1-dimethyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7084-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25952-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyldimethylaminopropyl carbodiimide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025952538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25952-53-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediamine, N3-(ethylcarbonimidoyl)-N1,N1-dimethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-(ethylcarbonimidoyl)-N,N-dimethylpropane-1,3-diamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N'-(ethylcarbonimidoyl)-N,N-dimethylpropane-1,3-diamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYL-3-(3-DIMETHYLAMINOPROPYL)CARBODIIMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19W5TL0WJ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

N’-(Ethylcarbonimidoyl)-N,N-dimethyl-1,3-propanediamine hydrochloride, also known as EDAC HCl, primarily targets carboxyl groups and primary amines . It is used to modify the cell surface of Escherichia coli to covalently couple substances.

Mode of Action

It facilitates the formation of a covalent bond between the carboxyl group of one molecule and the primary amine of another.

Pharmacokinetics

It is soluble in water, which could potentially influence its bioavailability and distribution.

Result of Action

The primary result of EDAC HCl’s action is the formation of a covalent bond between a carboxyl group and a primary amine. This can lead to the modification of the cell surface of Escherichia coli. It has also been used as an activator to modify microfluidic chips to capture Escherichia coli.

Biochemical Analysis

Biochemical Properties

In the realm of biochemical reactions, N’-(Ethylcarbonimidoyl)-N,N-dimethyl-1,3-propanediamine hydrochloride plays a crucial role in facilitating the formation of amide bonds. It demonstrates notable efficiency by catalyzing the coupling of amino acids through their carboxyl and amine groups, thereby facilitating the creation of peptide backbones with specific sequences and functionalities.

Cellular Effects

The effects of N’-(Ethylcarbonimidoyl)-N,N-dimethyl-1,3-propanediamine hydrochloride on various types of cells and cellular processes are largely dependent on the specific biochemical reactions it is involved in. As it facilitates the formation of amide bonds, it can influence cell function by affecting the structure and function of proteins within the cell.

Molecular Mechanism

The molecular mechanism of action of N’-(Ethylcarbonimidoyl)-N,N-dimethyl-1,3-propanediamine hydrochloride involves its reaction with a carboxyl group, forming an unstable intermediate that actively seeks an amine partner. This reaction is particularly valuable in protein conjugation, enabling the creation of hybrid molecules with novel properties and functions.

Temporal Effects in Laboratory Settings

Its role in facilitating amide bond formation suggests that it may have long-term effects on cellular function, particularly in in vitro or in vivo studies involving protein synthesis.

Metabolic Pathways

N’-(Ethylcarbonimidoyl)-N,N-dimethyl-1,3-propanediamine hydrochloride is involved in the metabolic pathway of protein synthesis, where it facilitates the formation of amide bonds. It interacts with the carboxyl and amine groups of amino acids, although the specific enzymes or cofactors involved in this process are yet to be identified.

Biological Activity

N'-(Ethylcarbonimidoyl)-N,N-dimethyl-1,3-propanediamine hydrochloride, commonly referred to as EDAC HCl, is a carbodiimide compound widely used in biochemical applications, particularly in protein conjugation and peptide synthesis. This article explores its biological activity, mechanisms of action, safety profiles, and relevant case studies.

- Chemical Formula: C₈H₁₇N₃

- Molecular Weight: 155.24 g/mol

- CAS Number: 25952-53-8

- IUPAC Name: 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride

EDAC HCl functions primarily as a coupling agent in the formation of amide bonds between carboxylic acids and amines. The mechanism involves the activation of carboxyl groups to form an unstable O-acylisourea intermediate, which subsequently reacts with primary amines to yield amides. This reaction is facilitated by the presence of N-hydroxysuccinimide (NHS), which stabilizes the intermediate and enhances the efficiency of conjugation processes .

Protein Conjugation

EDAC HCl is extensively utilized for modifying proteins to create immunoconjugates. This application is critical in developing targeted therapies and diagnostics. For example, it has been employed to covalently couple antibodies with drugs or labels, enabling specific targeting of cancer cells .

Peptide Synthesis

In peptide synthesis, EDAC HCl activates carboxyl groups, allowing for the efficient formation of peptide bonds. Its use has been documented in various studies focusing on synthesizing bioactive peptides with therapeutic potential .

Toxicological Profile

The safety data for EDAC HCl indicates several hazards:

- Acute Toxicity:

- Oral LD50 (rat): 500 mg/kg

- Dermal LD50 (rat): 200-1000 mg/kg

- Irritation:

- Severe eye irritant; irritating to skin and respiratory system.

- Sensitization:

- May cause sensitization by skin contact.

Table 1 summarizes the toxicological data:

| Endpoint | Value |

|---|---|

| Oral LD50 | 500 mg/kg (rat) |

| Dermal LD50 | 200-1000 mg/kg (rat) |

| Eye Irritation | Severe |

| Skin Irritation | Yes |

| Respiratory Irritation | Yes |

Conjugation in Cancer Therapy

A study demonstrated the successful use of EDAC HCl in creating antibody-drug conjugates (ADCs) for targeted cancer therapy. The conjugates exhibited enhanced cytotoxicity against tumor cells while minimizing effects on healthy tissues .

Microfluidic Applications

EDAC HCl has also been applied in modifying microfluidic devices to capture bacterial cells like Escherichia coli. This application showcases its utility in biosensing and diagnostic technologies .

Chemical Reactions Analysis

Amide Bond Formation via Carboxyl Group Activation

EDC·HCl mediates amide bond synthesis by converting carboxyl groups into reactive O-acylisourea intermediates. This intermediate reacts with primary amines to form stable amides, often enhanced by N-hydroxysuccinimide (NHS) or sulfo-NHS to improve efficiency and reduce side reactions .

Reaction Mechanism:

-

Activation :

-

Nucleophilic Attack :

Key Parameters:

Applications include peptide synthesis and immobilizing biomolecules on surfaces .

Phosphate Group Activation

EDC·HCl facilitates phosphorylation by activating phosphate esters (e.g., nucleic acids) for conjugation with amines. This is critical in modifying oligonucleotides or creating crosslinks between proteins and DNA/RNA .

Example Reaction:

Efficiency Considerations:

-

Solvent : Reactions are typically performed in aqueous buffers (pH 4.5–6.0) .

-

Competing Hydrolysis : Excess EDC·HCl (2–5 molar equivalents) counters rapid hydrolysis of intermediates .

Protein-Nucleic Acid Crosslinking

EDC·HCl enables covalent crosslinking between carboxylated proteins (e.g., antibodies) and nucleic acids via zero-length crosslinkers. This is pivotal in preparing immunoconjugates or diagnostic probes .

Case Study:

-

E. coli Surface Modification : EDC·HCl crosslinks carboxylated ligands to amine-rich bacterial surfaces for targeted adhesion studies .

-

Antibody-Oligonucleotide Conjugates : Used in multiplexed assays, achieving >90% conjugation efficiency under optimized pH (5.5) and EDC excess .

Stability and Competing Reactions

EDC·HCl is moisture-sensitive, requiring anhydrous conditions during storage. Key side reactions include:

Mitigation Strategies:

Process Parameters:

| Step | Conditions | Outcome |

|---|---|---|

| Condensation | 30°C, dichloromethane solvent | High intermediate purity |

| Crystallization | 5°C, 1-hour precipitation | 80.4% yield |

Comparison with Similar Compounds

Structural Analogues of DMAPA Derivatives

DMAPA serves as a versatile intermediate for synthesizing diverse compounds. Key analogues include:

N1-(6-Chloropyrazin-2-yl)-N3,N3-dimethylpropane-1,3-diamine Hydrochloride

- CAS : MFCD13562663

- Molecular Weight : 263.16 g/mol (C₉H₁₅ClN₅·HCl)

- Structure : Features a chloropyrazine substituent on the DMAPA backbone.

- Synthesis : Nucleophilic substitution of DMAPA with 6-chloropyrazin-2-amine .

- Applications : Pharmaceutical intermediate for CNS-targeting agents .

Oleyl Amidopropyl Betaine

- Structure : Combines DMAPA with oleic acid and a betaine group.

- Synthesis : Amidation of oleic acid with DMAPA, followed by quaternization with sodium chloroacetate.

- Properties : Critical micelle concentration (CMC) = 1.21 × 10⁻⁵ mol/L; used in cosmetics and oil recovery .

Propamocarb Hydrochloride

- Synthesis : Reaction of DMAPA with propyl chloroformate under controlled conditions.

- Applications : Agricultural fungicide with high efficacy against Phytophthora species .

1,3-Bis[3-(dimethylamino)propyl]urea

- Synthesis : Urea derivative formed via reaction of DMAPA with urea under heating.

- Applications : Precursor for polyquaternium salts in water treatment and textiles .

Comparative Data Table

Q & A

Q. What are the primary applications of this compound in biochemical research?

This carbodiimide derivative is widely used as a coupling reagent (e.g., EDC·HCl) to activate carboxyl groups for forming amide bonds in peptide synthesis, protein conjugation, and immobilization of biomolecules on surfaces. Its water solubility and compatibility with aqueous buffers make it ideal for crosslinking reactions in mild conditions .

Q. How should researchers handle and store this compound to ensure stability?

Store at 2–8°C in a tightly sealed container under anhydrous conditions. Avoid prolonged exposure to moisture, as hydrolysis can degrade its reactivity. Pre-weigh aliquots in a desiccator to minimize repeated exposure to air .

Q. What safety precautions are necessary when working with this compound?

While oral toxicity (LD₅₀ > 2,000 mg/kg) is relatively low, wear nitrile gloves and eye protection to prevent skin/eye irritation. Conduct reactions in a fume hood due to potential dust inhalation. Mutagenicity tests (e.g., Ames test) indicate no significant genotoxic risk .

Q. How can researchers confirm the identity and purity of this compound?

Use ¹H and ¹³C NMR spectroscopy to verify structural integrity. Key peaks include δ 1.2 ppm (CH₃ of ethyl group) and δ 2.2–3.5 ppm (protons from dimethylamino and propylamine moieties). Purity can be assessed via reverse-phase HPLC with UV detection at 210 nm .

Advanced Research Questions

Q. How does this compound facilitate cationization of proteins, and what are the implications for cellular uptake studies?

The carbodiimide reacts with carboxyl groups on proteins (e.g., ferritin or LDL) to conjugate positively charged amines (e.g., N,N-dimethyl-1,3-propanediamine), enhancing cellular uptake via adsorptive endocytosis. This bypasses receptor-dependent pathways, enabling lysosomal delivery in receptor-deficient cells (e.g., familial hypercholesterolemia models) .

Q. What experimental parameters optimize its efficiency in carbodiimide-mediated crosslinking?

- pH : Maintain pH 4.5–6.0 (e.g., MES or phosphate buffer) to protonate carboxyl groups without hydrolyzing the carbodiimide.

- Molar ratio : Use a 2:1–5:1 excess of carbodiimide relative to carboxyl groups.

- Co-reagents : Add N-hydroxysuccinimide (NHS) to stabilize the reactive intermediate and reduce side reactions .

Q. How can researchers mitigate non-specific binding in surface functionalization workflows?

After immobilizing target molecules (e.g., antibodies or aptamers), block residual activated sites with ethanolamine or bovine serum albumin (BSA). Characterize surface coverage using quartz crystal microbalance (QCM) or surface plasmon resonance (SPR) .

Q. What are the environmental persistence and disposal considerations for this compound?

Classified as "not readily degradable," it requires neutralization before disposal. Treat waste solutions with 1 M acetic acid to hydrolyze unreacted carbodiimide, followed by adsorption onto activated carbon. Incinerate solid residues in compliance with hazardous waste regulations .

Methodological Case Studies

Case Study: Cationizing Ferritin Nanoparticles for MRI Contrast Enhancement

- Protocol : Mix 55 mg/ml apoferritin with 2 M N,N-dimethyl-1,3-propanediamine (pH 6.0). Add 200 mg EDC·HCl and stir for 2 hr at 25°C. Purify via dialysis against PBS.

- Outcome : Cationized ferritin exhibits enhanced cellular internalization and reduced r₂ relaxivity, improving T₁-weighted MRI contrast in iron oxide nanoparticle studies .

Case Study: Degradation of Cationized LDL in Receptor-Deficient Fibroblasts

- Approach : Treat LDL with EDC·HCl and N,N-dimethyl-1,3-propanediamine to create cationized LDL. Incubate with homozygous FH fibroblasts and quantify ¹²⁵I-LDL degradation via chloroquine inhibition.

- Result : Cationized LDL degradation increased >100-fold, restoring cholesterol homeostasis via lysosomal pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.